molecular formula C5H6N2O B188172 5-Amino-2-hydroxypyridine CAS No. 33630-94-3

5-Amino-2-hydroxypyridine

Cat. No. B188172
CAS RN: 33630-94-3
M. Wt: 110.11 g/mol
InChI Key: GDOIKKMNCIMDAO-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxypyridine is a substituted pyridine . It has a molecular formula of C5H8N2 and an average mass of 96.130 Da .


Synthesis Analysis

While specific synthesis methods for 5-Amino-2-hydroxypyridine were not found, a related compound, 3-hydroxypyridinium 2,4-dinitrophenolate, was synthesized under slow evaporation conditions .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-hydroxypyridine consists of a pyridine ring with an amino group at the 5th position and a hydroxy group at the 2nd position .


Physical And Chemical Properties Analysis

5-Amino-2-hydroxypyridine is a light yellow crystal . It has a molecular weight of 110.11 . The melting point is between 102 - 109 °C, and the boiling point is between 280 - 281 °C .

Scientific Research Applications

Metabolism Studies

5-Amino-2-hydroxypyridine has been identified in studies exploring the metabolism of related compounds. For instance, hydroxysulphapyridine, a metabolite of sulphapyridine, was isolated and studied for its composition, revealing the possible presence of a hydroxyl group attached to the pyridine ring, indicating a structure similar to aminohydroxypyridines (Bray, Neale, & Thorpe, 1950).

Anticancer Research

Research has been conducted on derivatives of 5-amino-2-hydroxypyridine for potential anticancer applications. A study synthesized derivatives and tested their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia, highlighting its potential in cancer treatment (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Spectrophotometric Applications

The compound has been used as a chromogenic reagent in spectrophotometric methods. For example, 2-Amino-3-hydroxypyridine, a related compound, forms colored complexes with osmium, offering a selective and sensitive method for determining osmium concentrations (Mehta, Garg, & Singh, 1976).

Studies in Organic Chemistry

5-Amino-2-hydroxypyridine and its derivatives have been subjects of various organic chemistry studies. For instance, aminomethylation and azo-coupling reactions of 5-benzyl-3-hydroxypyridine, a related compound, were studied for their reactivity, providing insights into the chemical behavior of these compounds (Smirnov, Zhuravlev, Lezina, Zaitsev, & Dyumaev, 1973).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 5-Amino-2-hydroxypyridine . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOIKKMNCIMDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-hydroxypyridine

CAS RN

33630-94-3
Record name 5-Amino-2-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-2-hydroxypyridine
Reactant of Route 3
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Reactant of Route 4
5-Amino-2-hydroxypyridine

Citations

For This Compound
19
Citations
GB Barlin, W Pfleiderer - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… Protonation of 3- and 5-amino-2-hydroxypyridine and 3.4-diamino-2-hydroxypyridine is shown to occur first at the 3(or 5)-amino group, but 4- and 6-amino-2-hydroxypyridine and 2- and …
Number of citations: 35 pubs.rsc.org
V Petrow, B Sturgeon - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Rath (GP 507,637) has shown that 5-amino-2-hydroxypyridine hydrochloride undergoes the … iron in acidified water to 5-amino-2hydroxypyridine, characterised by conversion into both …
Number of citations: 8 pubs.rsc.org
R ThomasáWinters, HD HollisáShowalter - Journal of the Chemical …, 1996 - pubs.rsc.org
Directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 C gave 4-lithio derivatives which were quenched with CO2 to …
Number of citations: 0 pubs.rsc.org
EP Hart - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 3-Amino-4-hydroxypyridine gave 4-hydroxy-1 : 5-naphthyridine (see Part 16); 5-amino-2-hydroxypyridine has previously been obtained, as a red gum, by Petrow and Sturgeon,G who …
Number of citations: 34 pubs.rsc.org
EV Brown, AC Plasz - The Journal of Organic Chemistry, 1971 - ACS Publications
The action of phosphorus oxychloride on 1, 5-naphthyridine 1, 5-dioxide yields a mixture of isomeric dichloro-1, 5-naphthyridines. The presence of2, 4-dichloro-1, 5-naphthyridine and 3…
Number of citations: 22 pubs.acs.org
Y Li - 2014 - search.proquest.com
The reversible acetylation of histones, mediated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a critical role in chromatin architecture and hence in …
Number of citations: 0 search.proquest.com
ME Breen - 2014 - deepblue.lib.umich.edu
Protein kinases are key mediators of cellular signal transduction and are heavily studied drug targets. Greater than 99% of reported kinase inhibitors act through the same mechanism of …
Number of citations: 0 deepblue.lib.umich.edu
CFH Allen - Chemical Reviews, 1950 - ACS Publications
… 2-Hydroxy-1,5naphthyridine The 2-hydroxy-6-methyl-l, 5-naphthyridine homolog (IV) results when paraldehyde reacts with 5-amino-2-hydroxypyridine (69). Adaptation of the …
Number of citations: 75 pubs.acs.org
FJ Marascia - 1958 - search.proquest.com
… Adams etal ^ , reported ay ie ld of 1% when they converted 5-amino2 -hydroxypyridine to 2,5-d ih yd roxyp yrid ine by ad ia zo tiz a tio n procedure. …
Number of citations: 0 search.proquest.com
S Zhang, Z Yan, Y Li, Y Gong, X Lyu, J Lou… - Journal of Medicinal …, 2022 - ACS Publications
Despite recent clinical progress in peptide-based dual inhibitors of MDM2/4, small-molecule ones with robust antitumor activities remain challenging. To tackle this issue, 31 (YL93) was …
Number of citations: 4 pubs.acs.org

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